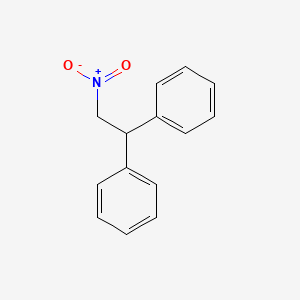

Benzene, 1,1'-(2-nitroethylidene)bis-

Description

Contextualization of Benzene (B151609), 1,1'-(2-nitroethylidene)bis- in Aromatic Chemistry Research

"Benzene, 1,1'-(2-nitroethylidene)bis-," also known as 1,1-diphenyl-2-nitroethene, is a derivative of stilbene (B7821643), a class of compounds that has garnered significant attention for its diverse biological activities and applications in materials science. nih.gov The presence of the nitro group on the ethylidene bridge dramatically influences the electronic properties of the molecule, making it a subject of interest in the study of structure-activity relationships.

The synthesis of such nitro-substituted stilbene analogs can often be achieved through established olefination reactions. For instance, methodologies like the Wittig reaction or palladium-catalyzed Heck coupling are commonly employed to create the carbon-carbon double bond of the stilbene core. nih.gov The introduction of a nitro group can be accomplished through various nitration techniques, including the reaction of a suitable precursor with nitromethane (B149229). nih.gov

While specific research focusing exclusively on "Benzene, 1,1'-(2-nitroethylidene)bis-" is limited, its structural similarity to other well-studied nitroaromatic compounds allows for its contextualization within the broader field. The study of related compounds, such as nitrostyrenes and other nitro-substituted stilbenes, provides a framework for understanding its potential reactivity and applications. These related molecules are recognized for their utility as synthetic intermediates, capable of undergoing a variety of chemical transformations.

Table 1: Physicochemical Properties of Related Nitro-Substituted Aromatic Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 1-Phenyl-2-nitroethene | 102-96-5 | C₈H₇NO₂ | 149.15 | 55-58 | 250-260 |

| Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- | 20062-22-0 | C₁₄H₆N₆O₁₂ | 450.23 | Data not available | Data not available |

This table presents data for structurally related compounds to provide context due to the limited availability of specific experimental data for Benzene, 1,1'-(2-nitroethylidene)bis-.

Significance of Bridged Diphenyl Systems in Organic Synthesis and Materials Science

In organic synthesis, these systems serve as scaffolds for constructing more complex molecules, including pharmaceuticals and natural products. The rigid yet tunable nature of the diphenyl framework allows for the precise spatial arrangement of functional groups.

In the realm of materials science, bridged diphenyl compounds are integral to the development of a wide array of functional materials. For example, derivatives of stilbene, a simple bridged diphenyl system, are known for their fluorescent properties and are used in the development of optical brightening agents and organic light-emitting diodes (OLEDs). The introduction of various functional groups onto the phenyl rings or the bridge can modulate these properties, leading to materials with tailored optical and electronic characteristics.

Evolution of Research on Nitroaromatic Compounds with Aliphatic Linkers

The study of nitroaromatic compounds has a long and rich history, initially driven by their use in explosives and dyes. Over time, the focus of research has expanded significantly, with a growing interest in their application as versatile intermediates in organic synthesis. The nitro group is a powerful electron-withdrawing group and can be readily transformed into a variety of other functional groups, such as amines and carbonyls. chemistry-chemists.com

The introduction of aliphatic linkers between the nitro-functionalized aromatic rings adds another layer of complexity and versatility to these compounds. The length and nature of the aliphatic chain influence the molecule's conformation and its ability to interact with other molecules. Early research in this area was often focused on understanding the fundamental reactivity of these compounds.

More recent research has shifted towards leveraging the unique properties of these molecules for specific applications. This includes their use in the synthesis of heterocyclic compounds and as building blocks for novel polymers and functional materials. The development of new catalytic systems has enabled more efficient and selective transformations of nitroaromatic compounds with aliphatic linkers, further expanding their synthetic utility. The chemistry of conjugated nitroalkenes, a class to which "Benzene, 1,1'-(2-nitroethylidene)bis-" belongs, is an active area of research, with applications in cycloaddition reactions for the synthesis of complex cyclic systems. nih.gov

Structure

3D Structure

Properties

CAS No. |

5582-87-6 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

(2-nitro-1-phenylethyl)benzene |

InChI |

InChI=1S/C14H13NO2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |

InChI Key |

VDNFXIRVUATOEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation of Benzene, 1,1 2 Nitroethylidene Bis

Conformational Analysis of the 2-Nitroethylidene Bridge in Benzene (B151609), 1,1'-(2-nitroethylidene)bis-

The conformation of 1,1-diphenyl-2-nitroethene is primarily dictated by the spatial arrangement around the ethylidene C=C double bond. Theoretical studies, including Density Functional Theory (DFT) calculations on related β-nitrostyrene derivatives, have shown that the planarity of the molecule is a critical factor in its stability. nih.govwhitman.edu For the parent compound, β-nitrostyrene, the lowest energy conformation is nearly planar, allowing for maximum conjugation between the phenyl ring, the vinyl group, and the nitro group. nih.gov

However, in the case of 1,1-diphenyl-2-nitroethene, significant steric hindrance arises from the two phenyl groups attached to the same carbon atom of the double bond. This steric strain prevents the molecule from adopting a fully planar conformation. It is anticipated that the two phenyl rings would be twisted out of the plane of the C=C double bond to minimize van der Waals repulsions. This rotation would consequently reduce the extent of π-orbital overlap between the phenyl rings and the nitroethylidene bridge. The nitro group itself, being a powerful resonance-withdrawing group, will strive for coplanarity with the double bond to maximize electronic delocalization. The final geometry is a balance between these opposing steric and electronic effects.

Computational modeling and conformational analysis of analogous sterically hindered molecules suggest that the phenyl rings likely adopt a propeller-like arrangement, with significant dihedral angles with respect to the plane of the nitrovinyl group. libretexts.org

Vibrational and Electronic Spectroscopic Studies on Benzene, 1,1'-(2-nitroethylidene)bis-

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within 1,1-diphenyl-2-nitroethene. The most characteristic vibrations are associated with the conjugated nitro group. Due to conjugation with the ethylenic double bond, the frequencies of the N-O stretching vibrations are lowered compared to aliphatic nitro compounds. uni-saarland.de

The IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group. Another key feature is the C=C stretching vibration of the ethylidene bridge. Aromatic C-H and C=C stretching vibrations from the two phenyl rings will also be prominent.

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=C Stretch (alkene) | 1640-1610 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| NO2 Asymmetric Stretch (conjugated) | 1550-1490 | Strong |

| NO2 Symmetric Stretch (conjugated) | 1355-1315 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900-675 | Strong |

Data based on typical values for conjugated nitroalkenes and aromatic compounds. uni-saarland.dechemguide.co.uk

The ultraviolet-visible (UV-Vis) spectrum of 1,1-diphenyl-2-nitroethene is characterized by strong absorptions resulting from π → π* electronic transitions within its extended conjugated system. nist.govnist.gov The chromophore consists of two phenyl rings and a nitro group conjugated with a C=C double bond. This extensive conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on the parent trans-β-nitrostyrene show a strong absorption maximum (λmax) around 312 nm, which is attributed to an allowed π → π* transition with considerable charge-transfer character. The corresponding cis-isomer absorbs at a slightly shorter wavelength (309 nm) with a lower molar absorptivity, a common trait for sterically hindered cis-isomers. For 1,1-diphenyl-2-nitroethene, the presence of a second phenyl group attached to the vinyl system further extends the conjugation, which would be expected to cause a bathochromic (red) shift in the absorption maximum compared to β-nitrostyrene. However, the steric hindrance forcing the phenyl rings out of planarity may counteract this effect by reducing conjugation, leading to a complex interplay that determines the final λmax value.

Magnetic Resonance Spectroscopy for Elucidating Molecular Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of 1,1-diphenyl-2-nitroethene, the vinylic proton on the β-carbon (adjacent to the nitro group) is expected to appear as a singlet in a significantly deshielded region of the spectrum. For comparison, the vinylic protons in trans-β-nitrostyrene appear as doublets at approximately 7.60 ppm and 8.00 ppm, with a large coupling constant (J ≈ 13.5 Hz) characteristic of a trans configuration. The single vinylic proton in the title compound would be deshielded by the anisotropic effects of the adjacent phenyl rings and the electron-withdrawing nitro group. The aromatic protons of the two phenyl rings would likely appear as a complex multiplet in the range of 7.2-7.6 ppm.

The ¹³C NMR spectrum would show distinct signals for the two ethylenic carbons. The carbon bearing the two phenyl groups would be a quaternary signal, while the carbon attached to the nitro group would appear as a methine signal. The chemical shifts of these carbons are influenced by the substitution pattern and conjugation. Aromatic carbons would resonate in the typical 120-145 ppm range.

| Nucleus | Proton/Carbon Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.2 - 7.6 | Multiplet |

| ¹H | Vinylic (-CH=) | ~7.5 - 8.0 | Singlet |

| ¹³C | Aromatic (C₆H₅) | 125 - 145 | - |

| ¹³C | Vinylic (-C H=) | ~135 - 145 | - |

| ¹³C | Vinylic (>C =) | ~140 - 150 | - |

Predicted data based on values for β-nitrostyrene and related stilbene (B7821643) derivatives.

X-ray Crystallography and Solid-State Structural Investigations of Benzene, 1,1'-(2-nitroethylidene)bis-

In the analogue (Z)-1-bromo-1-nitro-2-phenylethene, the molecule is notably non-planar. The phenyl ring is twisted relative to the plane of the vinyl group, and the nitro group is also slightly twisted. This deviation from planarity is attributed to steric repulsion between the substituents on the double bond. For 1,1-diphenyl-2-nitroethene, the steric strain would be even more pronounced due to the presence of two bulky phenyl groups on one carbon. It is therefore highly probable that in the solid state, the molecule adopts a conformation where both phenyl rings are significantly rotated out of the plane of the nitroethylidene bridge. This would result in specific bond lengths and angles that reflect a compromise between maximizing π-conjugation and minimizing steric repulsion.

| Structural Parameter | Expected Value (based on analogs) |

|---|---|

| C=C Bond Length | ~1.33 Å |

| C-NO₂ Bond Length | ~1.48 Å |

| N-O Bond Length | ~1.22 Å |

| C(vinyl)-C(phenyl) Bond Length | ~1.46 Å |

| O-N-O Bond Angle | ~122° |

| C-C-N Bond Angle | ~119° |

| Phenyl Ring Torsion Angle | Significant deviation from 0° |

Data derived from the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene.

Mass Spectrometric Techniques for Understanding Fragmentation Pathways

Mass spectrometry (MS), particularly using electron ionization (EI), provides valuable information on the molecular weight and fragmentation patterns of a molecule. The mass spectrum of 1,1-diphenyl-2-nitroethene would be expected to show a distinct molecular ion peak (M⁺·). The fragmentation pathways are generally governed by the stability of the resulting ions and neutral fragments.

For related β-nitrostyrenes, common fragmentation pathways involve the loss of the nitro group, either as ·NO₂ (M - 46) or ·NO (M - 30). The cleavage of the C-N bond to lose ·NO₂ is a characteristic fragmentation for nitro compounds. Subsequent fragmentation would involve the diphenylvinyl cation. Key fragments would arise from the stable diphenylmethyl cation (tropylium-like structures) and further breakdown of the phenyl rings.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 225 | [M]⁺· (C₁₄H₁₁NO₂) | Molecular Ion |

| 179 | [M - NO₂]⁺ | Loss of nitro radical |

| 178 | [M - HNO₂]⁺· | Loss of nitrous acid |

| 165 | [C₁₃H₉]⁺ | Loss of C₆H₅ and NO₂ |

| 103 | [C₇H₅O]⁺ | Loss of C₇H₆NO |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Fragmentation data based on analysis of trans-β-nitrostyrene and general principles of mass spectrometry.

Reactivity Patterns and Mechanistic Investigations of Benzene, 1,1 2 Nitroethylidene Bis

Reactivity of the Aromatic Moieties in Benzene (B151609), 1,1'-(2-nitroethylidene)bis-

The two phenyl groups in Benzene, 1,1'-(2-nitroethylidene)bis- are susceptible to reactions typical of aromatic compounds, although their reactivity is influenced by the electron-withdrawing nature of the 2-nitroethylidene substituent.

The 2-nitroethylidene group is an electron-withdrawing group, which deactivates the attached benzene rings towards electrophilic aromatic substitution (EAS). wikipedia.orglibretexts.org This deactivation occurs because the substituent reduces the electron density of the aromatic rings, making them less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

The directing effect of the 2-nitroethylidene group is anticipated to be meta-directing. Electron-withdrawing groups typically direct incoming electrophiles to the meta position. masterorganicchemistry.com This is because the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) show that the positive charge is delocalized to the ortho and para positions, making these positions less favorable for electrophilic attack. libretexts.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur at the meta positions of the phenyl rings, albeit at a slower rate than for benzene itself. masterorganicchemistry.com

| Electrophilic Aromatic Substitution | Expected Outcome for Benzene, 1,1'-(2-nitroethylidene)bis- |

| Reactivity | Deactivated compared to benzene |

| Directing Effect | meta-directing |

| Typical Reactions | Nitration, Halogenation, Sulfonation, Friedel-Crafts Acylation/Alkylation |

While typically unreactive towards nucleophiles, the benzene rings in this molecule are rendered electron-deficient by the strongly electron-withdrawing nitroethylidene group. This could potentially make them susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions, particularly if a suitable leaving group were present on the rings. However, without a leaving group, direct nucleophilic addition to the benzene rings is generally unfavorable. Instead, nucleophilic attack is much more likely to occur at the ethylidene backbone.

Transformations of the 2-Nitroethylidene Linkage

The 2-nitroethylidene linkage is the most reactive part of the molecule, offering sites for both reduction of the nitro group and various reactions at the carbon-carbon double bond.

The nitro group is readily reduced to a variety of other functional groups depending on the reducing agent and reaction conditions. Common reduction products include the corresponding amine, hydroxylamine, or oxime.

Reduction to the amine can be achieved using various reagents, including catalytic hydrogenation (e.g., with H2 over Pd/C, PtO2, or Raney Nickel) or metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl). nih.gov The reduction of a related compound, 1,1-diphenyl-2,2-dinitroethylene, using 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH) has been studied, proceeding via a hydride transfer mechanism. rsc.org

| Reducing Agent | Potential Reduction Product |

| H2, Pd/C | 1,1-diphenyl-2-aminoethane |

| Fe, HCl | 1,1-diphenyl-2-aminoethane |

| Zn(Hg), HCl | 1,1-diphenyl-2-aminoethane |

| LiAlH4 | Complex reduction, potential for dimerization |

| NaBH4 | Typically reduces the C=C double bond |

It is important to note that some reducing agents can also affect the carbon-carbon double bond. For instance, catalytic hydrogenation might simultaneously reduce both the nitro group and the double bond.

The carbon-carbon double bond in the ethylidene linkage is activated by the electron-withdrawing nitro group, making it highly electrophilic and susceptible to nucleophilic attack. This is a classic example of a Michael acceptor. chemeurope.com A wide range of nucleophiles can add to the β-carbon (the carbon bearing the phenyl groups), with the negative charge being stabilized by the nitro group.

Common nucleophilic addition reactions include the addition of amines, thiols, and carbanions. chemeurope.com The double bond can also undergo cycloaddition reactions. For example, Diels-Alder reactions of similar nitroalkenes have been studied, where the nitroalkene can act as a dienophile. nih.govresearchgate.net

The double bond can also be reduced, for example, by catalytic hydrogenation or with reducing agents like sodium borohydride. pearson.com

Mechanistic Studies of Rearrangement and Cleavage Reactions

The study of the reduction of 1,1-diphenyl-2,2-dinitroethylene provides insight into potential cleavage pathways. In the presence of oxygen, the reaction yielded not only the expected reduced product but also benzophenone, indicating a cleavage of the carbon-carbon double bond. rsc.org This suggests that radical intermediates may be involved, which can be trapped by oxygen, leading to the cleavage of the molecule. rsc.org

Rearrangement reactions of nitroalkenes can also occur, particularly under acidic or basic conditions. For instance, treatment of nitroalkenes with strong bases can lead to the formation of nitronate anions, which are key intermediates in various transformations. nih.gov In the presence of strong acids, protonation of the nitro group can activate the molecule towards different reaction pathways, including cyclization or rearrangement, especially if other functional groups are present in the molecule. frontiersin.org While specific studies on the rearrangement and cleavage of Benzene, 1,1'-(2-nitroethylidene)bis- are not abundant in the literature, the general reactivity patterns of related nitroalkenes suggest that such transformations are plausible. researchgate.netnih.gov

Insufficient Data to Generate Article on the Reactivity of Benzene, 1,1'-(2-nitroethylidene)bis- Analogues

Despite a comprehensive search for scholarly articles and research data, specific information regarding the reactivity patterns and the influence of substituents on "Benzene, 1,1'-(2-nitroethylidene)bis-" and its analogues could not be located. Consequently, the requested article, with its detailed structure focusing on mechanistic investigations and substituent effects, cannot be generated at this time due to the absence of publicly available scientific literature on this specific compound.

General principles of organic chemistry suggest that the reactivity of analogues of "Benzene, 1,1'-(2-nitroethylidene)bis-" would be influenced by the electronic properties of substituents on the benzene rings. The core structure, a 1,1-diaryl-2-nitroethene, features a carbon-carbon double bond activated by a strongly electron-withdrawing nitro group, making it susceptible to nucleophilic attack, particularly Michael addition reactions.

It can be hypothesized that electron-withdrawing substituents on the aryl groups would further increase the electrophilicity of the double bond, thereby accelerating the rate of nucleophilic addition. Conversely, electron-donating substituents would be expected to decrease the reactivity by reducing the partial positive charge on the β-carbon of the nitroalkene system.

To provide a comprehensive and scientifically accurate analysis as requested, experimental data from kinetic studies, such as reaction rates and equilibrium constants for a series of substituted analogues, would be essential. Such studies would likely involve the application of the Hammett equation to quantify the electronic effects of the substituents on the reaction rate. This would allow for the determination of the reaction constant (ρ), providing insight into the nature of the transition state.

A positive ρ value would indicate that the reaction is favored by electron-withdrawing groups, suggesting the development of negative charge at or near the benzene ring in the rate-determining step. A negative ρ value would imply the opposite. Furthermore, detailed mechanistic investigations would likely employ techniques such as isotopic labeling, computational modeling, and spectroscopic analysis to elucidate the precise reaction pathways.

Derivatives and Analogues of Benzene, 1,1 2 Nitroethylidene Bis in Chemical Research

Synthesis and Research on Ring-Substituted Benzene (B151609), 1,1'-(2-nitroethylidene)bis- Derivatives

The synthesis of ring-substituted derivatives of "Benzene, 1,1'-(2-nitroethylidene)bis-" is pivotal for tuning its chemical and physical properties. The primary synthetic route to these compounds involves the Henry reaction, a classic carbon-carbon bond-forming reaction. This reaction typically entails the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a nitroalkane. In the context of "Benzene, 1,1'-(2-nitroethylidene)bis-" derivatives, two equivalents of a substituted benzaldehyde react with nitromethane (B149229) to form a β-nitro alcohol intermediate, which can then be further reacted or isolated.

The nature and position of the substituents on the benzene rings play a crucial role in the reactivity of the starting materials and the properties of the final products. Electron-donating groups (EDGs) such as alkoxy (-OR) or alkyl (-R) groups can increase the electron density of the benzene ring, potentially accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups decrease the ring's electron density, which can influence the reaction kinetics and the stability of the resulting compound.

Research into these derivatives has shown that the introduction of substituents allows for the fine-tuning of properties such as solubility, electronic absorption, and thermal stability. For instance, the incorporation of long-chain alkoxy groups has been explored to enhance solubility in organic solvents, a critical factor for their application in materials science.

| Substituent (R) | Position | Synthetic Method | Key Research Findings |

| 4-Propoxy | para | Henry Reaction | Investigated for potential applications in materials science and biological studies due to its unique structural properties. |

| 4-Ethoxy | para | Henry Reaction | Explored for potential in creating new materials with specific properties like conductivity and fluorescence. |

| Various | ortho, meta, para | Modified Henry Reactions | Studies focus on the influence of substituent electronic effects on reaction yields and product stability. |

Modifications of the Nitroethylidene Bridging Unit

Alterations to the 2-nitroethylidene bridge that links the two aryl groups offer another avenue for modifying the compound's characteristics. Research in this area has explored the replacement of the nitroethylidene unit with other unsaturated and saturated linkages.

Ethenediyl-bridged Analogues (e.g., Benzene, 1,1'-(1,2-ethenediyl)bis(2-nitro-))

Analogues where the nitroethylidene bridge is replaced by a nitro-substituted ethenediyl (vinylene) group have been synthesized and studied. "Benzene, 1,1'-(1,2-ethenediyl)bis(2-nitro-)" is a notable example. The synthesis of such compounds can often be achieved through condensation reactions of appropriate precursors. The presence of the nitro groups on the benzene rings, combined with the conjugated ethenediyl bridge, imparts distinct electronic and optical properties to these molecules, making them of interest for applications in dyes and electronic materials.

Ethynediyl-bridged Analogues (e.g., Benzene, 1,1'-(1,2-ethynediyl)bis-)

The introduction of an ethynediyl (acetylene) bridge creates a rigid, linear bis-aryl system. The synthesis of compounds like "Benzene, 1,1'-(1,2-ethynediyl)bis-" often involves coupling reactions, such as the Sonogashira coupling of a terminal alkyne with an aryl halide. These analogues are of significant interest in materials science, particularly for the development of organic semiconductors and liquid crystals, owing to their well-defined geometry and extended π-conjugation.

Extended Alkane-bridged Analogues (e.g., Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis-)

Replacing the nitroethylidene bridge with a longer, more flexible alkane chain alters the spatial relationship between the two aryl rings. The synthesis of these analogues can be accomplished through various methods, including Friedel-Crafts alkylation or the reduction of corresponding unsaturated precursors. Research into these extended alkane-bridged systems often focuses on their conformational flexibility and how this impacts their interaction with other molecules or their self-assembly properties. For example, a notable synthesis is that of 1,2-bis(4-nitrophenyl)ethane, which can be achieved through the oxidation of p-nitrotoluene. jetir.org This compound serves as a precursor to other extended alkane-bridged bis-aryl systems.

| Bridge Modification | Example Compound | Synthetic Approach | Key Research Area |

| Ethenediyl-bridged | Benzene, 1,1'-(1,2-ethenediyl)bis(2-nitro-) | Condensation Reactions | Dyes, Electronic Materials |

| Ethynediyl-bridged | Benzene, 1,1'-(1,2-ethynediyl)bis- | Coupling Reactions (e.g., Sonogashira) | Organic Semiconductors, Liquid Crystals |

| Extended Alkane-bridged | 1,2-bis(4-nitrophenyl)ethane | Oxidation of Alkylbenzenes | Conformational Analysis, Supramolecular Chemistry |

Research on Heterocyclic Incorporations within Analogous Bis-Aryl Systems

The incorporation of heterocyclic rings in place of one or both of the benzene rings in bis-aryl systems represents a significant area of chemical research. This modification can dramatically alter the electronic properties, solubility, and biological activity of the resulting compounds. The synthesis of such analogues often involves coupling reactions or the construction of the heterocyclic ring from acyclic precursors.

Research in this domain is broad, with a focus on creating molecules with specific functionalities. For example, replacing a benzene ring with a pyridine (B92270) or pyrimidine (B1678525) can introduce basic nitrogen atoms, which can act as coordination sites for metal ions or as hydrogen bond acceptors. This has implications for the development of new ligands for catalysis and novel pharmaceutical agents. The synthesis of bis-heterocyclic compounds is an active field, with methodologies being developed to control the regiochemistry of the linkage between the heterocyclic rings and the bridging unit. nih.gov

Structure-Reactivity Relationships in Derivatives of Benzene, 1,1'-(2-nitroethylidene)bis-

Understanding the relationship between the molecular structure of "Benzene, 1,1'-(2-nitroethylidene)bis-" derivatives and their chemical reactivity is crucial for designing new compounds with desired properties. The electronic nature of the substituents on the aromatic rings and the geometry of the bridging unit are key determinants of the molecule's reactivity.

The nitro group in the bridge is a strong electron-withdrawing group, which significantly influences the electron distribution across the entire molecule. This can affect the acidity of adjacent protons and the susceptibility of the molecule to nucleophilic or electrophilic attack.

Studies on the structure-reactivity relationships of analogous nitro-containing compounds have provided valuable insights. For instance, the position of a nitro group on an aromatic ring is known to have a profound effect on the molecule's biological activity and chemical properties. nih.gov In the context of "Benzene, 1,1'-(2-nitroethylidene)bis-" derivatives, the interplay between the substituents on the benzene rings and the nitro group on the bridge is a key area of investigation. Computational studies, alongside experimental work, are often employed to rationalize observed reactivity patterns and to predict the properties of new, unsynthesized derivatives. The electron-withdrawing or donating nature of the ring substituents can modulate the electron density at the benzylic positions, thereby influencing the stability of potential reaction intermediates and transition states.

| Structural Feature | Influence on Reactivity | Research Focus |

| Ring Substituents (EDG/EWG) | Modulates electron density of the aryl rings and benzylic positions. | Kinetics of formation, stability of intermediates, electronic properties. |

| Nitro Group on Bridge | Strong electron-withdrawing effect, influences acidity of adjacent protons. | Susceptibility to nucleophilic attack, thermal stability. |

| Bridge Geometry (Rigid/Flexible) | Determines spatial orientation of aryl groups. | Intermolecular interactions, self-assembly, receptor binding. |

Applications of Benzene, 1,1 2 Nitroethylidene Bis in Advanced Materials and Chemical Synthesis

Precursor Role in the Synthesis of Complex Organic Architectures

The utility of Benzene (B151609), 1,1'-(2-nitroethylidene)bis- as a precursor stems from the reactivity of its constituent functional groups. The synthesis of the compound itself often involves the Friedel-Crafts-type alkylation of benzene with a nitroalkene, such as β-nitrostyrene. Once formed, the molecule serves as a scaffold for building more elaborate structures.

The nitro group is particularly significant, as it can be transformed into a variety of other functional groups. rsc.org Most notably, it can be reduced to a primary amine (-NH2), yielding 1,1-diphenylethylamine. This amine is a key structural motif in various biologically active compounds and chiral ligands. The transformation of the nitro group opens pathways to a class of compounds with applications in pharmaceuticals and asymmetric catalysis.

Furthermore, the two phenyl rings are susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups at the ortho, meta, or para positions. libretexts.org This multi-functional nature makes Benzene, 1,1'-(2-nitroethylidene)bis- a versatile precursor for creating polysubstituted diarylethane derivatives. These derivatives are key intermediates in the synthesis of various complex molecules. researchgate.net

Table 1: Key Synthetic Transformations of Benzene, 1,1'-(2-nitroethylidene)bis-

| Functional Group | Reaction Type | Resulting Functional Group | Potential Application of Product |

| Nitro Group (-NO₂) | Reduction | Amine (-NH₂) | Pharmaceutical intermediates, chiral ligands |

| Nitro Group (-NO₂) | Nef Reaction | Carbonyl (Ketone) | Synthesis of substituted acetophenones |

| Phenyl Rings | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Substituted Phenyl Rings | Development of functional materials, complex organic molecules |

Applications in Polymeric Materials and Additive Formulations

In the field of materials science, derivatives of Benzene, 1,1'-(2-nitroethylidene)bis- are explored for their potential inclusion in polymers and as additives. ontosight.ai While direct polymerization of this specific molecule is not common, its structural analogues, such as 1,1-diphenylethylene (B42955) (DPE), are known to play a significant role in polymer chemistry. DPE can be incorporated into copolymer chains and is used to control radical polymerization processes. researchgate.net By analogy, Benzene, 1,1'-(2-nitroethylidene)bis- could potentially be used to influence polymerization kinetics or to introduce specific functionalities into a polymer backbone.

As an additive, its aromatic nature and the presence of a polar nitro group suggest it could be used to modify the physical properties of commodity plastics like polystyrene or PVC. biosynth.com Potential applications include enhancing thermal stability, altering the refractive index, or improving compatibility between different polymer blends. The incorporation of such aromatic nitro compounds can be a strategy for designing plastics with tailored properties. ontosight.aibiosynth.com

Utility in the Development of Specialty Organic Reagents and Building Blocks

Benzene, 1,1'-(2-nitroethylidene)bis- serves as a valuable building block for the synthesis of specialty organic reagents. The strategic conversion of its nitro group is a cornerstone of its utility. Nitroalkanes are well-established as versatile reagents in organic synthesis, participating in crucial carbon-carbon bond-forming reactions like the Henry (nitroaldol) reaction and Michael additions. orgsyn.orgmdpi.com

The molecule can be considered a masked version of other functional compounds. For instance, its conversion to 1,1-diphenylethylamine provides a diamine precursor that is foundational in coordination chemistry and the development of catalysts. The ability to readily access other functionalities makes nitro compounds like this one indispensable building blocks for the synthesis of pharmaceutically relevant molecules and other high-value chemicals. researchgate.net

Table 2: Examples of Structures Derived from the Benzene, 1,1'-(2-nitroethylidene)bis- Scaffold

| Derived Compound Class | Key Synthetic Step | Utility |

| 1,1-Diaryl-2-aminoethanes | Reduction of Nitro Group | Ligands for catalysis, Pharmaceutical building blocks |

| Substituted Diaryl Ketones | Nef Reaction | Intermediates for complex molecule synthesis |

| Polysubstituted Diarylethanes | Electrophilic Substitution | Precursors for functional dyes and materials |

Research into Optical and Electrical Properties of Materials Incorporating Benzene, 1,1'-(2-nitroethylidene)bis-

There is ongoing research into the optical and electrical properties of materials containing aromatic nitro compounds, including derivatives of Benzene, 1,1'-(2-nitroethylidene)bis-. ontosight.ai The strong electron-withdrawing nature of the nitro group can create significant molecular dipoles and lead to interesting electronic behaviors, including nonlinear optical (NLO) properties. ontosight.ainih.gov

Materials with high NLO response are crucial for applications in modern technologies such as optical data storage, image processing, and optical switching. nih.gov Theoretical studies on related molecules show that the presence of nitro groups, acting as powerful electron acceptors, can significantly enhance hyperpolarizability, a key measure of NLO activity. nih.gov The diaryl structure of Benzene, 1,1'-(2-nitroethylidene)bis- provides a conjugated system that can facilitate this charge separation, making it a promising candidate for incorporation into NLO-active materials.

Furthermore, research into related compounds suggests potential applications in organic light-emitting diodes (OLEDs). ontosight.ai The introduction of such molecules into conductive polymers can also be a strategy to modulate their electrical properties, potentially turning near non-conductors into materials with useful conductivity levels upon doping. mdpi.com

Table 3: Potential Optoelectronic Applications Based on Structural Analogues

| Property | Influencing Structural Feature | Potential Application |

| Nonlinear Optical (NLO) Response | Electron-withdrawing nitro group combined with phenyl rings | Optical switching, data storage |

| Fluorescence | Extended π-conjugation of the diaryl system | Organic Light-Emitting Diodes (OLEDs) |

| Electrical Conductivity | Incorporation into a polymer matrix, facilitated by the polar nitro group | Conductive polymers, antistatic materials |

Computational and Theoretical Investigations of Benzene, 1,1 2 Nitroethylidene Bis

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. For a molecule like Benzene (B151609), 1,1'-(2-nitroethylidene)bis-, methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are invaluable.

Detailed research findings from such calculations would reveal the influence of the strongly electron-withdrawing nitro group on the rest of the molecule. This effect would manifest in the calculated bond lengths, angles, and the distribution of electron density. For instance, the C-N bond of the nitro group and the adjacent C-C bonds of the ethylidene bridge would be of particular interest. High-level calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) method followed by second-order perturbation theory (MS-CASPT2), which have been successfully applied to study nitrobenzene (B124822), could provide a highly accurate description of the electronic states, especially if photochemical behavior is of interest. parchem.com

Key parameters derived from these calculations include atomic charges, which quantify the electron distribution, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. nih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| C-NO₂ Bond Length | ~1.48 Å | Indicates the strength and nature of the bond connecting the nitro group. |

| Mulliken Charge on Nitro Group (N) | ~+0.6 e | Quantifies the strong electron-withdrawing nature of the nitro group. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -2.1 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap | 4.4 eV | Indicator of chemical reactivity and electronic excitation energy. |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics describes the intramolecular forces, molecular dynamics (MD) simulations are employed to study how molecules interact with each other in a condensed phase (liquid or solid). Using classical force fields such as AMBER, CHARMM, or OPLS, MD simulations can model the collective behavior of thousands of molecules over time, providing insights into bulk properties.

For Benzene, 1,1'-(2-nitroethylidene)bis-, MD simulations would be crucial for understanding its aggregation behavior and interactions in a solvent. The key intermolecular forces at play would be:

π-π Stacking: The interactions between the aromatic phenyl rings of adjacent molecules.

Dipole-Dipole Interactions: Arising from the highly polar nitro group.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Simulations could predict properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, revealing the local molecular structure in a liquid or amorphous solid state.

| Interaction Type | Description | Applicable Force Field |

|---|---|---|

| π-π Stacking | Non-covalent interaction between the electron clouds of the benzene rings. | OPLS-AA, CHARMM |

| Dipole-Dipole | Electrostatic interaction between the permanent dipoles of the nitro groups. | AMBER, GROMOS |

| Van der Waals | Dispersion and repulsion forces between all atoms. | All standard force fields |

Theoretical Predictions of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting various types of spectra. These theoretical predictions are essential for confirming the structure of a synthesized compound and understanding its spectroscopic signatures.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations. For this molecule, key predicted peaks would include the symmetric and asymmetric stretching frequencies of the N-O bonds in the nitro group (typically in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively) and C-H stretching modes of the aromatic rings. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Predictions would show distinct signals for the protons on the benzene rings, influenced by their position relative to the electron-withdrawing nitroethylidene bridge.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov The calculations would likely predict π → π* transitions associated with the aromatic systems as the dominant electronic excitations.

| Spectroscopy | Predicted Feature | Expected Value |

|---|---|---|

| IR | NO₂ Asymmetric Stretch | ~1550 cm⁻¹ |

| IR | NO₂ Symmetric Stretch | ~1350 cm⁻¹ |

| ¹H NMR | Aromatic Protons (ortho, meta) | δ 7.2-7.5 ppm |

| ¹³C NMR | Ipso-Carbon (attached to ethylidene) | δ ~140 ppm |

| UV-Vis | λ_max (π → π*) | ~260 nm |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in exploring the reactivity of a molecule by mapping out the potential energy surface for a given reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy of the reaction.

For Benzene, 1,1'-(2-nitroethylidene)bis-, several reaction pathways could be investigated:

Reduction of the Nitro Group: A common reaction for nitro compounds is their reduction to amines. Computational models could compare different reduction mechanisms, for example, by catalytic hydrogenation, to determine the most favorable pathway.

Reactions at the α-Carbon: The carbon atom adjacent to the nitro group is activated, and its proton is acidic. nih.gov Theoretical models could explore base-catalyzed reactions, such as alkylation or condensation, by calculating the energy barrier for proton abstraction and subsequent nucleophilic attack.

By mapping the minimum energy path, these models provide a detailed, step-by-step view of the reaction mechanism that is often impossible to observe experimentally. nih.gov

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS1) | +25.0 |

| Intermediate | +5.0 |

| Products | -15.0 |

Conformation Space Exploration and Energy Landscape Analysis

Due to the presence of several single bonds, Benzene, 1,1'-(2-nitroethylidene)bis- can adopt various three-dimensional shapes, or conformations. Exploring this conformational space is essential as the molecule's properties can be highly dependent on its shape.

Computational methods can systematically map the potential energy landscape by rotating key dihedral angles, such as those defining the orientation of the two phenyl rings relative to each other and the orientation of the nitro group. A study on the related compound 1-nitro-2-phenylethane has shown that such molecules prefer a trans (180°) conformation to minimize steric hindrance. unige.ch For Benzene, 1,1'-(2-nitroethylidene)bis-, the analysis would be more complex due to the presence of two phenyl groups. The calculations would identify the lowest energy (most stable) conformers and the energy barriers for converting between them. This information is critical for understanding how the molecule's flexibility influences its interactions and reactivity.

| Conformer Description | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar (Staggered Phenyl Rings) | 180° | 0.0 (Global Minimum) |

| Gauche | 60° | +3.5 |

| Syn-periplanar (Eclipsed Phenyl Rings) | 0° | +8.0 (Steric Hindrance) |

Environmental Transformation and Distribution of Benzene, 1,1 2 Nitroethylidene Bis Analogues

Pathways of Degradation in Aquatic and Terrestrial Environments

The degradation of nitroaromatic compounds in the environment can proceed through both abiotic and biotic pathways. epa.gov In aquatic systems, key abiotic processes include photolysis, while biotic degradation by microorganisms is significant in both water and soil. nih.gov

In terrestrial environments, the fate of these compounds is heavily influenced by soil composition. Nitroaromatic compounds may leach through the soil and enter groundwater, with their mobility being dependent on factors like soil organic carbon content. nih.gov Biodegradation under both aerobic and anaerobic conditions is a crucial pathway for the breakdown of these substances in soil. nih.gov Anaerobic degradation is particularly relevant in subsurface soils and sediments where oxygen is limited. researchgate.net For instance, benzene (B151609) and its derivatives can be degraded under various anoxic conditions, including nitrate-reducing, iron-reducing, and methanogenic environments. researchgate.netnih.gov

Phototransformation Processes of Bridged Nitroaromatics in Air and Water

Phototransformation, or photolysis, is a major abiotic degradation pathway for nitroaromatic compounds in the environment, occurring when these molecules absorb light energy, leading to their chemical alteration. nih.govacs.org This process is significant in both the atmosphere and surface waters.

In the atmosphere, nitroaromatic compounds released into the air are expected to be slowly degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov Direct photolysis, where the compound itself absorbs sunlight, can also occur. nih.gov The photolysis of various solid nitroaromatic compounds, including nitrophenols, has been shown to produce nitrous acid (HONO), a significant source of hydroxyl radicals in the atmosphere. acs.org

In aqueous environments, the photodegradation of nitroaromatics can be a key removal process. nih.govnih.gov Studies on nitrobenzene (B124822) and nitrophenols in water using UV light have identified various photoproducts, including different nitrophenol isomers, nitrohydroquinone, and eventually smaller organic acids and nitrate/nitrite (B80452) ions. nih.gov The efficiency of this process can be enhanced by the presence of other substances like hydrogen peroxide (H₂O₂), which generates highly reactive hydroxyl radicals under UV irradiation, accelerating the degradation. nih.govacs.org The rate of photolysis is influenced by factors such as the chemical structure of the compound and the pH of the water. nih.gov For example, the quantum yield for the photolysis of 2,4-dinitrophenol (B41442) varies between its undissociated and phenolate (B1203915) forms. nih.gov

Biodegradation Studies of Related Compounds in Environmental Matrices

The biodegradation of nitroaromatic compounds is a key process that can lead to their removal from the environment. cswab.org Microorganisms have evolved diverse metabolic pathways to utilize these synthetic compounds as sources of carbon, nitrogen, and energy. nih.gov Biodegradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov

Under aerobic conditions, bacteria have developed several strategies to metabolize nitroaromatics. These include:

Oxygenases: Monooxygenase and dioxygenase enzymes can add oxygen atoms to the aromatic ring, leading to the removal of the nitro group and the formation of intermediates that can be further broken down. nih.gov

Reduction and Rearrangement: Some pathways involve the initial reduction of the nitro group to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, making the ring susceptible to fission. nih.gov

Under anaerobic conditions, the primary mechanism is the reduction of the nitro group. nih.gov Bacteria such as Desulfovibrio and Clostridium species can reduce the nitro group through nitroso and hydroxylamino intermediates to the corresponding amine. nih.gov In some cases, this can lead to the complete mineralization of the compound to smaller aliphatic acids. nih.gov Fungi, like Phanerochaete chrysosporium, are also capable of extensively degrading and mineralizing various nitroaromatic compounds. nih.gov

The effectiveness of biodegradation depends on various factors, including the specific microorganisms present, the chemical structure of the compound, and environmental conditions. eeer.orgnih.gov

| Microorganism Type | Degradation Condition | Primary Metabolic Action on Nitroaromatic Compounds | Example Organisms |

| Aerobic Bacteria | Aerobic | Ring hydroxylation via monooxygenases or dioxygenases, leading to nitro group removal. nih.gov | Pseudomonas sp. |

| Anaerobic Bacteria | Anaerobic | Reduction of the nitro group to an amine. nih.gov | Desulfovibrio sp., Clostridium sp. |

| Fungi | Aerobic/Anaerobic | Mineralization of various nitroaromatics. nih.gov | Phanerochaete chrysosporium |

This table provides a generalized overview of microbial actions on nitroaromatic compounds.

Adsorption and Desorption Characteristics in Soil and Sediment

The mobility and bioavailability of nitroaromatic compounds in the environment are significantly controlled by their adsorption and desorption to soil and sediment particles. cswab.org Adsorption refers to the process where a chemical binds to the surface of soil particles, while desorption is the release of the bound chemical back into the soil solution or water.

The extent of adsorption is largely influenced by the organic carbon content of the soil; compounds like nitrobenzene tend to sorb more strongly to soils with higher organic matter. nih.gov This interaction reduces the concentration of the chemical in the aqueous phase, which can limit its mobility and potential to leach into groundwater. nih.gov However, slow desorption can act as a long-term source, gradually releasing the contaminant back into the environment. cswab.org

Studies on explosive residues, which include nitroaromatic compounds, have shown that these substances, when deposited on soil through detonation, may take longer to reach equilibrium in water compared to when they are added aqueously. nih.gov This suggests complex and heterogeneous interactions between the explosive residues and the soil particle surfaces. nih.gov The soil-water distribution coefficient (Kd) is a key parameter used to quantify the partitioning of a chemical between soil and water. epa.gov

Environmental Partitioning Behavior of Diphenylnitroethane Structures

The environmental partitioning of a chemical describes how it distributes among different environmental compartments such as air, water, soil, and biota. nih.gov This behavior is governed by the substance's physicochemical properties. researchgate.net For diphenylnitroethane structures and related nitroaromatics, key properties include water solubility, vapor pressure, the n-octanol-water partition coefficient (Kow), and the Henry's Law constant. nih.govresearchgate.net

The n-octanol-water partition coefficient (Kow) , often expressed as its logarithm (log Kow), is a measure of a chemical's lipophilicity (affinity for fats) versus its hydrophilicity (affinity for water). wikipedia.org A high log Kow value indicates that a compound is more soluble in fatty, non-polar environments and will tend to partition from water into organic matter in soil, sediment, and living organisms. wikipedia.org Log Kow values for nitroaromatic compounds can be predicted using molecular dynamics simulations and are crucial for assessing environmental fate. nih.govrsc.org

The Henry's Law constant describes the partitioning of a chemical between air and water, indicating its tendency to volatilize from aqueous solutions. nih.gov Compounds with a low Henry's Law constant are less likely to move from water to the atmosphere. researchgate.net

| Physicochemical Property | Environmental Significance | Relevance to Diphenylnitroethane Structures |

| n-Octanol-Water Partition Coefficient (Kow) | Indicates tendency to bioaccumulate in fatty tissues and sorb to organic matter in soil/sediment. wikipedia.org | A higher Kow value suggests greater partitioning into soil organic carbon and potential for bioconcentration. |

| Henry's Law Constant (H) | Measures the tendency of a compound to volatilize from water to air. nih.gov | A low H value indicates the compound is likely to remain in the aquatic phase rather than partitioning to the atmosphere. |

| Water Solubility (Sw) | Determines the maximum concentration of a substance in water; affects mobility in aquatic systems and leaching in soil. researchgate.net | Higher solubility can lead to greater mobility in surface water and groundwater. |

| Soil Organic Carbon Partition Coefficient (Koc) | Describes the tendency of a chemical to adsorb to organic matter in soil and sediment. researchgate.net | A high Koc value indicates the compound will be relatively immobile in soil. |

This table outlines key properties governing the environmental partitioning of organic compounds like diphenylnitroethane structures.

Future Research Directions and Emerging Perspectives for Benzene, 1,1 2 Nitroethylidene Bis

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The synthesis of nitro compounds is a cornerstone of organic chemistry, and future efforts concerning Benzene (B151609), 1,1'-(2-nitroethylidene)bis- will likely focus on developing more sustainable and efficient synthetic routes. nih.govresearchgate.net Traditional nitration and condensation methods often rely on harsh reagents and produce significant waste. Modern approaches are moving towards greener alternatives.

Future synthetic strategies could include:

Catalytic C-H Functionalization: Direct C-H functionalization of precursor molecules could offer a more atom-economical route to the diaryl framework, minimizing the need for pre-functionalized starting materials.

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of nitro compounds, leading to more energy-efficient processes. researchgate.net

Solid-Supported Reagents and Catalysts: The use of solid-supported reagents and catalysts can simplify purification processes and allow for the recycling of expensive catalysts, aligning with the principles of green chemistry. researchgate.net

Metal-Free Reduction Techniques: For the synthesis of derivatives, moving away from heavy metal catalysts towards metal-free reduction methods for the nitro group, such as using trichlorosilane, presents a more environmentally benign approach. beilstein-journals.org

These methodologies promise not only to make the synthesis of Benzene, 1,1'-(2-nitroethylidene)bis- more environmentally friendly but also to facilitate the creation of a wider range of derivatives for further study.

Advanced Mechanistic Insights via Time-Resolved Spectroscopy

The presence of both nitro and stilbene-like functionalities in Benzene, 1,1'-(2-nitroethylidene)bis- suggests a rich and complex photochemistry. rsc.org Future research will likely employ time-resolved spectroscopic techniques to unravel the intricate dynamics of its excited states. Understanding these ultrafast processes is crucial for designing potential applications in photochemistry and optoelectronics.

Key areas of investigation will include:

Femtosecond Transient Absorption Spectroscopy: This technique can be used to track the evolution of the molecule's excited states on the femtosecond to picosecond timescale, revealing the pathways and lifetimes of processes like photoisomerization and intersystem crossing. figshare.comnih.gov Studies on stilbene (B7821643) derivatives have shown that the excited state dynamics are highly sensitive to the molecular structure and environment. figshare.com

Time-Resolved Photoelectron Spectroscopy (TRPES): TRPES provides direct information about the transient electronic states involved in photochemical reactions, offering a more complete picture of the electronic and nuclear dynamics during processes like isomerization. nih.gov

Computational Photochemistry: In conjunction with experimental techniques, high-level quantum chemistry calculations can help to map out the potential energy surfaces of the excited states and identify key intermediates and transition states. ucl.ac.ukacs.org This synergy is essential for a comprehensive understanding of the photophysical and photochemical behavior of nitroaromatic compounds. ucl.ac.ukacs.org

These advanced spectroscopic and computational studies will provide fundamental insights into the light-induced behavior of Benzene, 1,1'-(2-nitroethylidene)bis-, paving the way for its potential use in light-responsive materials and devices.

Development of New Derivatives with Tunable Electronic and Structural Properties

The versatility of the benzene rings and the nitro group in Benzene, 1,1'-(2-nitroethylidene)bis- offers numerous opportunities for the synthesis of new derivatives with tailored properties. Future research will focus on the strategic functionalization of the core structure to fine-tune its electronic and steric characteristics for specific applications.

Potential strategies for derivatization include:

Substitution on the Aromatic Rings: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings can significantly alter the molecule's electronic properties, such as its absorption and emission spectra, and its redox potentials. This is a common strategy in the design of organic electronic materials. rsc.org

Modification of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized to introduce a wide variety of substituents. nih.gov This opens up avenues for creating derivatives with diverse chemical and physical properties.

Introduction of Fluorinated Substituents: The incorporation of fluorine atoms or trifluoromethyl groups can enhance the stability, solubility, and electronic properties of organic molecules, a strategy that could be applied to create more robust derivatives of Benzene, 1,1'-(2-nitroethylidene)bis-.

The systematic synthesis and characterization of a library of derivatives will be crucial for establishing structure-property relationships and identifying candidates for specific applications.

Interdisciplinary Research Integrating Materials Science and Organic Chemistry

The unique structure of Benzene, 1,1'-(2-nitroethylidene)bis- makes it a promising candidate for applications in materials science, particularly in the field of organic electronics. wikipedia.org Future research will involve interdisciplinary collaborations to explore its potential in various devices.

Emerging areas of application include:

Organic Field-Effect Transistors (OFETs): The diarylalkene core could serve as a semiconductor in OFETs. By tuning the electronic properties through derivatization, it may be possible to achieve high charge carrier mobilities.

Organic Light-Emitting Diodes (OLEDs): Functionalized derivatives with suitable fluorescence or phosphorescence could be investigated as emitters in OLEDs.

Non-Linear Optical (NLO) Materials: The presence of the electron-withdrawing nitro group in a conjugated system suggests potential for NLO properties, which are of interest for applications in photonics and telecommunications.

Sensors: The electronic properties of the molecule may be sensitive to the presence of certain analytes, opening up possibilities for its use in chemical sensors.

The successful integration of Benzene, 1,1'-(2-nitroethylidene)bis- and its derivatives into functional devices will require a concerted effort from organic chemists, materials scientists, and physicists.

Computational Design of Functionalized Benzene, 1,1'-(2-nitroethylidene)bis- Systems

Computational chemistry will play a pivotal role in guiding the future development of Benzene, 1,1'-(2-nitroethylidene)bis--based materials. nih.gov Density Functional Theory (DFT) and other computational methods can be used to predict the properties of new derivatives before they are synthesized, saving significant time and resources.

Key areas for computational investigation include:

Prediction of Electronic Properties: DFT calculations can be used to predict the HOMO-LUMO gap, absorption spectra, and other electronic properties of proposed derivatives, helping to identify promising candidates for specific applications.

Modeling of Reaction Mechanisms: Computational studies can provide insights into the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the development of new synthetic routes. acs.orgnih.gov

Simulation of Molecular Packing: For applications in organic electronics, understanding how molecules pack in the solid state is crucial. Computational methods can be used to predict the crystal packing of different derivatives, providing insights into their potential charge transport properties.

Design of Functional Materials: By combining predictive modeling with machine learning algorithms, it may be possible to accelerate the discovery of new Benzene, 1,1'-(2-nitroethylidene)bis- derivatives with optimized properties for specific applications.

The integration of computational design with experimental synthesis and characterization will create a powerful feedback loop for the rapid development of new functional materials based on the Benzene, 1,1'-(2-nitroethylidene)bis- scaffold.

Q & A

Basic Research Questions

Q. How can the structural configuration of bis-benzene derivatives with ethylidene bridges be confirmed experimentally?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) to analyze retention times and fragmentation patterns. For example, in thermal degradation studies, compounds like "Benzene, 1,1'-(1-methyl-1,2-ethanediyl)bis-" were identified via retention times (15–30 min) and trace masses (e.g., m/z 105, 167) . Nuclear magnetic resonance (NMR) spectroscopy can resolve stereoisomerism, as seen in stilbene derivatives (e.g., cis/trans configurations in ).

Q. What synthetic routes are viable for nitro-substituted bis-benzene compounds?

- Methodology : Nitro groups can be introduced via electrophilic aromatic substitution or nitroalkylation. For example, α,α'-dibromodibenzyl sulfone synthesis involves bromination under controlled conditions (e.g., using benzene as a solvent with strict safety protocols due to carcinogenicity risks) . Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts, as seen in ethylidene-bridged compound syntheses .

Q. How do physical properties (e.g., melting point, stability) vary with substituents in bis-benzene derivatives?

- Methodology : Compare analogs like "Benzene, 1,1'-(chloromethylene)bis-" (melting point 16°C ) and "Benzene, 1,1'-(1,2-ethenediyl)bis-" (solid at room temperature ). Thermo-gravimetric analysis (TGA) can assess thermal stability, while differential scanning calorimetry (DSC) evaluates phase transitions .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of nitroethylidene-bridged compounds?

- Methodology : Density functional theory (DFT) calculations can model electron density around the nitro group to predict electrophilic/nucleophilic sites. For example, nitroarenes exhibit strong electron-withdrawing effects, influencing regioselectivity in further functionalization . Compare with analogs like 2,4,6-trinitro derivatives to assess resonance stabilization .

Q. How can contradictory data in spectroscopic characterization be resolved?

- Case Study : If GC-MS and NMR data conflict (e.g., unexpected m/z peaks or splitting patterns), cross-validate with high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., NOESY for spatial proximity). For ethylidene-bridged compounds, stereochemical assignments may require X-ray crystallography, as applied to cyclopropane derivatives .

Q. What mechanistic pathways explain the formation of byproducts during nitroethylidene bridge synthesis?

- Methodology : Trace byproducts like "Benzene, 1,1'-(1,3-propanediyl)bis-" (retention time 25.61 ) suggest competing alkylation or radical recombination. Use kinetic studies (varying initiator concentrations) and radical trapping agents (e.g., TEMPO) to identify intermediates. Compare with analogous systems like diphenylmethane formation .

Q. How do steric and electronic effects influence the catalytic degradation of nitro-substituted bis-benzene compounds?

- Methodology : Evaluate catalytic pyrolysis using zeolites or metal oxides. For example, co-pyrolysis of bibenzyl derivatives produces lighter hydrocarbons (e.g., anthracene, fluorene) via β-scission . Monitor nitro group reduction pathways (e.g., to amines) using FTIR or Raman spectroscopy .

Key Considerations for Experimental Design

- Safety Protocols : Nitro compounds are often explosive; follow OSHA guidelines for handling carcinogens (e.g., benzene) and reactive intermediates .

- Data Reproducibility : Use standardized retention indices (e.g., n-alkanes in GC) and internal NMR standards (e.g., TMS) .

- Contradictory Evidence : Resolve discrepancies in molecular weight or substituent effects by cross-referencing multiple techniques (e.g., HRMS + elemental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.